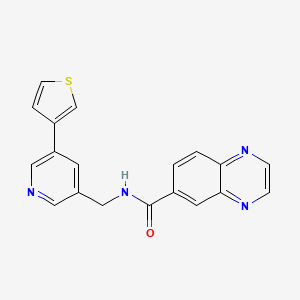

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a substituted pyridine-thiophene moiety via a methylene bridge. The quinoxaline scaffold is a bicyclic aromatic system with two nitrogen atoms, known for its electron-deficient character and versatility in medicinal chemistry.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-19(14-1-2-17-18(8-14)22-5-4-21-17)23-10-13-7-16(11-20-9-13)15-3-6-25-12-15/h1-9,11-12H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMOEWATOCYDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal under acidic conditions.

Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing a thiophene group at the 3-position. This can be achieved through a Suzuki coupling reaction between a 3-bromopyridine derivative and a thiophene boronic acid.

Amide Bond Formation: The final step involves the formation of the carboxamide bond. This can be done by reacting the functionalized pyridine derivative with quinoxaline-6-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The nitro groups on the quinoxaline core can be reduced to amines.

Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidizing the thiophene ring.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) can reduce nitro groups.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Aminoquinoxaline derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

The applications of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide are not explicitly detailed within the provided search results. However, the search results offer information on the individual components and similar compounds, which can provide insights into potential applications.

Basic Information

this compound has a molecular weight of 346.4 and the molecular formula . The SMILES notation for it is O=C(NCc1cncc(-c2ccsc2)c1)c1ccc2nccnc2c1 .

Potential Applications Based on Structural Components

- Thiophene Derivatives: Thiophene is a heterocyclic compound with the formula . Many thiophene derivatives exhibit biological activities .

- Pyridine Derivatives: Pyridine derivatives have diverse biological activities, including antimicrobial, analgesic, and anticonvulsant properties . Pyridine derivatives have been investigated for anticancer activity, as well as antibacterial and antifungal activity .

- Quinoxaline Derivatives: Quinoxaline derivatives are useful for the prevention and/or treatment of several medical conditions .

- Thiadiazole and Thiazole Derivatives: Some 1,3,4-thiadiazoles have demonstrated anticancer activity .

- Pyrazole Derivatives: Pyrazole analogs are building blocks in organic synthesis and can be transformed into medicinally and pharmaceutically important molecules. They exhibit biological applications such as antidiabetic, anesthetic, antimicrobial, antioxidant, and anticancer properties .

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, while the pyridine and thiophene rings might interact with protein active sites, influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Benzamide Series

details six thiazole-based benzamide derivatives (e.g., compounds 4d–4i ) with pyridinyl substituents and varied amine side chains. Key comparisons include:

| Property | Target Compound | Thiazole Analogs (e.g., 4d–4i) |

|---|---|---|

| Core Structure | Quinoxaline-6-carboxamide | Thiazole-2-yl benzamide |

| Aromatic Substituents | Thiophen-3-yl, pyridin-3-yl | Pyridin-3-yl, morpholine/piperazine/methylpiperazinyl |

| Functional Groups | Carboxamide, methylene bridge | Carboxamide, morpholinomethyl, dimethylaminomethyl |

| Reported Bioactivity | Not explicitly stated | Potential kinase inhibition (implied by structural motifs) |

Analysis :

Quinoline-Triazine Carboxamides

describes N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a–n), which share carboxamide and aromatic heterocycle motifs with the target compound:

| Property | Target Compound | Quinoline-Triazine Analogs (6a–n) |

|---|---|---|

| Core Structure | Quinoxaline | Quinoline fused with triazine |

| Substituents | Thiophen-3-yl, pyridin-3-yl | 2,3-Dichlorophenyl, chloro-quinoline |

| Bioactivity | Not reported | Moderate to excellent antimicrobial activity |

Analysis :

- The quinoline-triazine hybrids in exhibit antimicrobial efficacy, likely due to chloro-substituents enhancing membrane permeability. The absence of halogens in the target compound may limit its antimicrobial potency but reduce toxicity .

- The quinoxaline core’s electron-deficient nature could favor interactions with electron-rich biological targets (e.g., ATP-binding pockets) compared to quinoline’s electron-rich system.

Thiophene-Carboxamide Derivatives

and include compounds with thiophene-carboxamide motifs, though with distinct core structures:

Analysis :

- The target compound’s thiophen-3-yl group may confer greater metabolic stability compared to thiophene-2-carboxamide derivatives (e.g., in ), as 3-substitution avoids steric hindrance common in 2-position derivatives.

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting data from various studies, including in vitro evaluations and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing primarily on its antimicrobial properties and its role as a protein kinase inhibitor.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values reported in several studies.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Excellent |

| Escherichia coli | 0.50 | Moderate |

| Pseudomonas aeruginosa | 0.75 | Moderate |

| Candida albicans | 1.00 | Moderate |

These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting a potential application in treating infections caused by this pathogen .

The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism, respectively. The IC50 values for these activities are as follows:

| Enzyme | IC50 (µM) |

|---|---|

| DNA Gyrase | 31.64 |

| DHFR | 2.67 |

This dual inhibitory action contributes to its antimicrobial efficacy .

Case Studies

Several case studies have investigated the biological activity of quinoxaline derivatives similar to this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various quinoxaline derivatives, finding that those with thiophene substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

- The study highlighted that compounds with lower MIC values were more effective, indicating a strong relationship between molecular structure and antimicrobial potency .

- In Vivo Studies :

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiophene and pyridine rings significantly influence the biological activity of quinoxaline derivatives. Key observations include:

-

Substituent Effects :

- Electron-withdrawing groups on the pyridine ring enhance activity against certain pathogens.

- The presence of halogen atoms appears to improve binding affinity to target enzymes.

- Ring Variations :

Q & A

Q. What are the optimal synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide, and how are intermediates validated?

The synthesis of quinoxaline derivatives typically involves multi-step reactions. For example, a related quinoxaline compound (6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) was synthesized via condensation of thiophene-substituted diketones with o-phenylenediamine derivatives under acidic conditions . Key steps include:

- Acetylation : Use of acetic anhydride in acetonitrile under nitrogen to protect amine groups (e.g., N-(5-methoxy-2-methylphenyl)acetamide synthesis) .

- Cyclization : Phosphoryl chloride (POCl₃) and DMF as reagents to form chlorinated quinoline intermediates, followed by oxidation with peracetic acid to introduce hydroxyl groups .

- Validation : Intermediates are characterized via melting point analysis, IR spectroscopy, and NMR. For example, 2-chloro-5-methoxy-8-methylquinoline-3-carbaldehyde was confirmed by -NMR (δ 10.3 ppm for aldehyde protons) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectral Analysis :

- IR : Identifies functional groups (e.g., carbonyl stretches at 1650–1700 cm) .

- NMR : - and -NMR resolve substituent positions (e.g., thiophene protons appear as multiplets at δ 6.8–7.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) determines absolute configuration and packing interactions. For example, CCDC 1983315 provided full structural data for a thiophene-quinoxaline derivative .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental crystallography be resolved?

Discrepancies may arise from conformational flexibility or crystal-packing effects. Strategies include:

- High-Resolution Data : Use SHELXL for refinement against high-resolution (<1.0 Å) data to reduce model bias .

- Twinned Data : SHELXPRO handles twinned crystals by applying Hooft parameters or twin-law matrices .

- Validation Tools : Check CIF files with PLATON or IUCr tools for geometric outliers (e.g., bond angle deviations >5°) .

Q. What structure-activity relationship (SAR) insights guide the design of bioactive quinoxaline analogs?

SAR studies on quinoxaline derivatives reveal:

-

Substituent Effects :

Position Substituent Bioactivity Trend (Antioxidant) Reference 7-OCH₃ Methoxy ↑ Radical scavenging 3-Cl Chloro ↓ Cytotoxicity 2-Thiophene Heterocycle ↑ Solubility -

Methodology :

- Synthesize analogs via Vilsmeier-Haack formylation or Pd-catalyzed cross-coupling .

- Screen for bioactivity using DPPH assays (IC values) and molecular docking (e.g., COX-2 inhibition) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Storage : Store in airtight containers under nitrogen to prevent oxidation of thiophene or quinoxaline moieties .

- Degradation Studies :

Q. What strategies mitigate challenges in biological activity data interpretation (e.g., off-target effects)?

- Control Experiments :

- Data Triangulation : Cross-validate IC values with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.